molecular formula C11H11BrIN3O B1446302 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-72-8

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1446302
CAS RN: 1416713-72-8
M. Wt: 408.03 g/mol
InChI Key: NWHBSBPKXKTAOL-UHFFFAOYSA-N
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Description

The compound “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . The molecule also contains a tetrahydro-2H-pyran-2-yl group , which is a six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and halogen atoms . The pyrazolo[4,3-c]pyridine core and the tetrahydro-2H-pyran-2-yl group would contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and iodo groups would likely make the compound relatively heavy and possibly quite polar .

Scientific Research Applications

Antiproliferative Activity

A study synthesized a library of tetrasubstituted 2H-pyrazolo[4,3-c]pyridines, including compounds structurally similar to 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine. These compounds were evaluated for antiproliferative activity against cancer cell lines. One of the most active compounds induced apoptosis and displayed a complex action that combined antiproliferative effects with the induction of cell death (Razmienė et al., 2021).

Antibacterial and Antioxidant Properties

Another research focused on the synthesis of sulfonamide derivatives linked to pyrazolo[4,3-c]pyridine. These compounds exhibited significant antibacterial activity against various bacterial strains and also demonstrated moderate to good antioxidant properties (Variya et al., 2019).

Construction of New Polyheterocyclic Ring Systems

A study utilized a compound structurally similar to 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine as a precursor for constructing new polyheterocyclic ring systems. These systems demonstrated potential for developing novel pharmacophores and exhibited in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Fluorescence and Photoreactivity

Research on pyrazolylpyridine derivatives, including those related to the compound , has shown that they exhibit exciting photoreactivity properties. These compounds, upon excitation, can undergo various proton transfer processes, making them useful in photophysical studies and potentially in optical materials (Vetokhina et al., 2012).

Role in Color Tuning of Iridium Complexes

A study explored the role of ligands, including pyrazolylpyridines, in the color tuning of iridium complexes. These complexes exhibited a range of emission properties, showing the potential of pyrazolylpyridines in the development of materials for organic light-emitting devices (Stagni et al., 2008).

Future Directions

The future directions for this compound could involve its use in medicinal chemistry, given the biological activity of similar compounds . It could also be of interest in the field of materials science, given its complex molecular structure .

properties

IUPAC Name

7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBSBPKXKTAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148603
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

CAS RN

1416713-72-8
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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